

Application Notes and Protocols for GDC-0853 (Fenebrutinib)

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Compound of Interest		
Compound Name:	UCCF-853	
Cat. No.:	B1682683	Get Quote

Important Note: The compound "**UCCF-853**" did not yield specific information in publicly available databases. This document pertains to GDC-0853, also known as Fenebrutinib, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. It is presumed that this is the intended compound of interest. GDC-0853 is an investigational compound and should be handled by qualified professionals in a research setting.

Introduction

GDC-0853 (Fenebrutinib) is an orally available, non-covalent, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial signaling molecule in the B-cell antigen receptor (BCR) and Fc receptor (FcR) signaling pathways, playing a key role in the activation, proliferation, and survival of B-cells and other hematopoietic cells.[1][3][4] Due to its central role in immunity, inhibition of BTK is a therapeutic strategy for B-cell malignancies and autoimmune diseases.[2][5] GDC-0853 has been investigated in clinical trials for conditions such as rheumatoid arthritis, systemic lupus erythematosus (SLE), and chronic spontaneous urticaria. [2][6][7]

These application notes provide an overview of GDC-0853's mechanism of action, in vitro and in vivo activity, and guidelines for its use in preclinical research.

Mechanism of Action

GDC-0853 selectively inhibits the kinase activity of BTK, preventing the activation of the B-cell antigen receptor (BCR) signaling pathway.[1] Upon administration, it blocks the





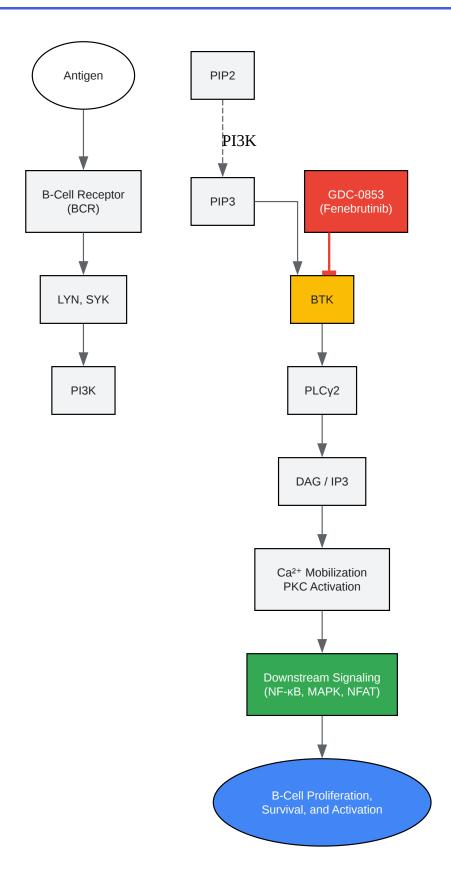


autophosphorylation of BTK at tyrosine 223 (Y223) and the subsequent transphosphorylation of downstream targets like phospholipase C gamma 2 (PLCγ2).[8][9] This disruption of the signaling cascade ultimately inhibits the growth and survival of malignant B-cells that overexpress BTK.[1] GDC-0853's non-covalent binding mode allows it to be effective against both wild-type BTK and the C481S mutant, which confers resistance to covalent BTK inhibitors like ibrutinib.[9][10]

Signaling Pathway

The following diagram illustrates the role of BTK in the B-cell receptor signaling pathway and the point of inhibition by GDC-0853.









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